molecular formula C13H12N2O2 B1664758 Aaptamine CAS No. 85547-22-4

Aaptamine

Cat. No.: B1664758
CAS No.: 85547-22-4
M. Wt: 228.25 g/mol
InChI Key: UERYGOYPBXIFQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aaptamine interacts with several targets in the body. It has been found to have potent activity on certain G-protein coupled receptors (GPCRs), including α-adrenergic and μ-opioid receptors . It also inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are promising therapeutic targets for Alzheimer’s disease .

Mode of Action

This compound’s mode of action is multifaceted. It acts as a competitive antagonist of α-adrenoceptor and activates the p21 promoter in a p53-independent manner . It also directly inhibits AChE and BuChE in a mixed inhibition type . Furthermore, it has been suggested that this compound’s antiviral and cytotoxic mechanism of action is due to DNA intercalation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to antagonize ADRA2C, ADRB2, and DRD4, and to activate CXCR7 β-arrestin signaling . It also potentiates the agonist activity of other chemokine receptors (CXCR3, CCR3) . These GPCRs play a critical role in the treatment of cardiovascular disease, diabetes, cancer, and neurological disorders .

Pharmacokinetics

Its inhibitory effects on ache and buche have been evaluated, with ic50 values of 160 and 46 µM respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has shown significant inhibition of cell proliferation and induction of a G2/M cell cycle arrest in certain cell lines . It also potently induces apoptosis . Moreover, it has been found to have weak antiproliferative activity against HCT116 colon cancer cells and inhibited the proteasome in vitro at 50 µM .

Biochemical Analysis

Biochemical Properties

Aaptamine interacts with a variety of biomolecules, contributing to its diverse biological activities. For instance, it has been found to interact with various enzymes and proteins within the prokaryotic communities of the sponge Aaptos suberitoides

Cellular Effects

This compound influences cell function in several ways. It has been reported to have strong antioxidant activity against the DPPH radical , suggesting that it may play a role in protecting cells from oxidative stress. Additionally, this compound has been found to exhibit antimicrobial and anticancer activities, indicating that it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound derivatives have been found to exhibit antioxidant activity through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), proton loss (PL), and radical adduct formation (RAF) .

Transport and Distribution

Given its diverse biological activities, it is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its diverse biological activities, it is likely that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aaptamine can be synthesized from 6,7-dimethoxy-1-methylisoquinoline through a series of reactions. The process involves nitration at C-8, oxidation to the nitro aldehyde, and condensation with nitromethane using alumina as a base to yield the alcohol. Dehydration of this alcohol produces the nitroethene, which is then treated with iron-acetic acid to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the aforementioned steps on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Aaptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with enhanced biological activities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its unique chemical structure, which allows for extensive structural modifications to enhance its pharmacological properties. Its ability to target multiple pathways and exhibit a broad spectrum of biological activities makes it a valuable compound for drug discovery and development .

Biological Activity

Aaptamine is a marine-derived alkaloid primarily isolated from the sponge species Aaptos, known for its diverse biological activities, particularly in anticancer, antibacterial, and antioxidant applications. Research has consistently demonstrated this compound's potential as a therapeutic agent, highlighting its mechanisms of action and efficacy across various cancer cell lines.

Anticancer Properties

This compound exhibits significant anticancer activity, influencing multiple cancer types through various mechanisms:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in several cancer cell lines, including human embryonal carcinoma and lung cancer cells. This arrest is mediated by the upregulation of the p21 gene, independent of p53 pathways .
  • Cytotoxicity : In studies involving colorectal cancer (DLD-1) cells, this compound showed an IC50 value of 9.597 µg/mL, indicating potent cytotoxic effects compared to normal NIH-3T3 cells (IC50: 12.23 µg/mL) .
  • Transcriptional Activity Modulation : this compound has been shown to activate transcription factors AP-1 and NF-κB at non-toxic concentrations, suggesting a complex role in cellular signaling pathways that may enhance its anticancer effects .

Antioxidant and Anti-inflammatory Effects

Research highlights this compound's ability to reduce pro-inflammatory cytokines significantly. For instance:

  • At a concentration of 10 µM, this compound decreased levels of TNF-α by 665.57% and COX-2 by 518.75% in UVB-irradiated human keratinocytes .

These findings suggest that this compound may have protective effects against oxidative stress and inflammation, which are critical in cancer progression.

Antibacterial Activity

This compound also demonstrates antibacterial properties, making it a versatile candidate for therapeutic applications beyond oncology. Its efficacy against various bacterial strains underscores its potential as an antimicrobial agent .

Antinociceptive Effects

Recent studies have indicated that this compound possesses antinociceptive properties, acting as a delta-opioid agonist. This activity suggests potential applications in pain management, particularly in conditions related to neuropathic pain .

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces G2/M cell cycle arrest; activates AP-1/NF-κB
CytotoxicityIC50 values against DLD-1 (9.597 µg/mL)
AntioxidantReduces TNF-α and COX-2 levels
AntibacterialEffective against various bacterial strains
AntinociceptiveDelta-opioid receptor agonist properties

Detailed Research Findings

  • Mechanisms of Action : this compound's ability to induce apoptosis in cancer cells has been linked to its modulation of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .
  • In Vivo Studies : In xenograft models for hepatocellular carcinoma, this compound demonstrated significant tumor growth inhibition, further validating its potential as an anticancer agent .
  • Comparative Efficacy : Studies comparing this compound with other known chemotherapeutics indicate that it may enhance the effectiveness of existing treatments while reducing side effects due to its selective toxicity towards cancer cells over normal cells .

Properties

IUPAC Name

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYGOYPBXIFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC3=C2C(=C1)C=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006106
Record name 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85547-22-4
Record name Aaptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AAPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW9D01COE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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